Phosphate

概要

説明

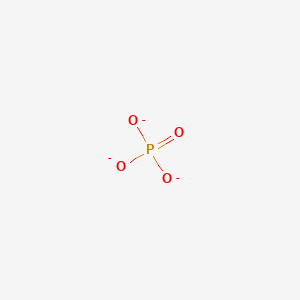

Phosphate (PO₄³⁻) is a polyatomic ion derived from phosphoric acid (H₃PO₄). It is a critical component in biological systems (e.g., DNA, ATP, bone mineralization) and industrial applications (e.g., fertilizers, ceramics, detergents). Phosphates exhibit diverse chemical properties, such as solubility in water, reactivity with metals, and ability to form stable crystalline or amorphous structures . Industrially, this compound compounds are categorized into orthophosphates (e.g., Ca₃(PO₄)₂), condensed phosphates (e.g., pyrophosphates), and organophosphates, each with distinct applications .

準備方法

合成経路と反応条件: リン酸イオンは、いくつかの方法で合成できます。一般的な実験室法としては、リン酸を水酸化ナトリウムなどの塩基と反応させて、リン酸ナトリウムを生成する方法があります。 [ \text{H}3\text{PO}_4 + 3\text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + 3\text{H}_2\text{O} ]

工業的生産方法: 工業的には、リン酸イオンは、採掘されたリン鉱石を硫酸で処理してリン酸を生成することによって製造されます。 この酸を次に塩基で中和して、さまざまなリン酸塩を生成します {_svg_3}.

化学反応の分析

反応の種類: リン酸イオンは、次のようなさまざまな化学反応を起こします。

沈殿反応: リン酸イオンは、金属イオンと反応して、不溶性の金属リン酸塩を生成します。例えば、カルシウムイオンの場合: [ 3\text{Ca}^{2+} + 2\text{PO}4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 ]

酸塩基反応: リン酸イオンは塩基として作用し、酸と反応して、二水素リン酸イオンまたは水素リン酸イオンを生成します。 [ \text{PO}_4^{3-} + \text{H}^+ \rightarrow \text{HPO}_4^{2-} ]

加水分解: リン酸イオンは水中で加水分解し、水酸化物イオンを生成します。 [ \text{PO}_4^{3-} + \text{H}_2\text{O} \rightarrow \text{HPO}_4^{2-} + \text{OH}^- ]

一般的な試薬と条件: 一般的な試薬には、硝酸、モリブデン酸アンモニウム、硝酸銀などがあります。 条件としては、多くの場合、水溶液と制御されたpHレベルが用いられます {_svg_4}.

主要な生成物: これらの反応の主な生成物には、さまざまな金属リン酸塩、水素リン酸イオン、および二水素リン酸イオンが含まれます .

4. 科学研究への応用

リン酸イオンは、科学研究において数多くの用途があります。

化学: 化学反応におけるpHレベルを維持するために、緩衝液として使用されます。

生物学: アデノシン三リン酸(ATP)とアデノシン二リン酸(ADP)を通じて、細胞内におけるエネルギー伝達に不可欠です。

科学的研究の応用

Agricultural Applications

NPK Fertilizers

Phosphate is a key ingredient in NPK (Nitrogen, Phosphorus, Potassium) fertilizers, which are essential for plant growth. These fertilizers enhance crop yield and quality by providing necessary nutrients. The global market for NPK fertilizers is projected to reach approximately $49.95 billion by 2026, with a compound annual growth rate (CAGR) of 2.8% from 2021 to 2026 . Different formulations of NPK fertilizers are tailored to meet specific crop needs.

Soil Health

Phosphates improve soil structure and fertility by promoting beneficial microbial activity and enhancing nutrient availability. They are crucial in the development of root systems and overall plant health, thereby contributing to sustainable agricultural practices.

Pharmaceutical Applications

Phosphates are integral in the pharmaceutical industry for several reasons:

- Drug Formulation : this compound esters are used as excipients in drug formulations, enhancing solubility and stability. They also play a role in the controlled release of active ingredients .

- Biochemical Functions : Phosphorus-containing compounds are vital for biological processes, including DNA and RNA synthesis as well as energy transfer through ATP (adenosine trithis compound) molecules .

Food Processing Applications

Food Additives

Phosphates serve multiple functions in food processing:

- Preservatives : They help extend the shelf life of meat and dairy products by inhibiting microbial growth.

- Texture Improvement : In products like cheese and processed meats, phosphates improve texture and mouthfeel, enhancing consumer acceptance.

- Leavening Agents : Used in baking, phosphates act as leavening agents in bread and pastries, contributing to their rise and texture .

Industrial Applications

Phosphates have diverse industrial applications due to their functional properties:

- Cleaning Products : In industrial cleaning agents, phosphates act as water softeners and pH buffers .

- Flame Retardants : Certain this compound esters are utilized as flame retardants in plastics and construction materials, contributing to fire safety .

- Coatings and Paints : this compound additives improve the durability and performance of paints by enhancing adhesion and corrosion resistance .

Environmental Applications

Phosphates play a role in environmental management:

- Water Treatment : this compound compounds are used as binders to reduce algal blooms in water bodies .

- Soil Remediation : They can assist in immobilizing heavy metals in contaminated soils, thus aiding environmental cleanup efforts.

Case Study 1: Agricultural Impact of Phosphates

A study examining the application of this compound fertilizers on corn yield demonstrated a significant increase in productivity when phosphorus levels were optimized. The research highlighted how tailored NPK formulations could lead to better resource use efficiency while minimizing environmental impact.

Case Study 2: this compound Esters in Fire Safety

Research on the use of this compound esters as flame retardants revealed their effectiveness in reducing flammability in various materials used in construction. The study emphasized the importance of these compounds in enhancing safety standards without compromising material performance.

作用機序

リン酸イオンは、いくつかのメカニズムによってその効果を発揮します。

緩衝作用: 生物系における酸塩基平衡の維持に役立ちます。

エネルギー伝達: ATPとADPを通じて、細胞内におけるエネルギーの貯蔵と伝達に関与しています。

6. 類似の化合物との比較

リン酸イオンは、硫酸イオン (( \text{SO}4^{2-} )) や炭酸イオン (( \text{CO}_3^{2-} )) などの類似の化合物と比較できます。

硫酸イオン: どちらも四面体構造で、金属イオンと不溶性塩を形成しますが、硫酸イオンは生物学的エネルギー伝達にはあまり関与していません。

類似化合物:

- 硫酸イオン (( \text{SO}_4^{2-} ))

- 炭酸イオン (( \text{CO}_3^{2-} ))

- 硝酸イオン (( \text{NO}_3^- ))

リン酸イオンは、生物学的エネルギー伝達における重要な役割と、さまざまな工業的用途における広範な使用により、ユニークな存在です {_svg_6}.

類似化合物との比較

Phosphate compounds are compared below based on structural analogs (e.g., calcium phosphates, metal phosphates) and functional analogs (e.g., sulfates, silicates).

Calcium Phosphates

Calcium phosphates (Ca-P) are biologically significant due to their similarity to bone mineral hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂). Key comparisons include:

| Compound | Formula | Solubility (g/L) | Key Applications | Limitations |

|---|---|---|---|---|

| Tricalcium this compound (TCP) | Ca₃(PO₄)₂ | 0.002 (insoluble) | Bone grafts, food additives | Low biodegradability in vivo |

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | 0.0003 | Biomedical implants | Brittle, slow resorption |

| Calcium Superthis compound | Ca(H₂PO₄)₂·CaSO₄ | 20.5 (soluble) | Fertilizers | High acidity limits soil use |

- Research Findings: TCP and HAp are biocompatible but differ in resorption rates. Calcium superthis compound is water-soluble and effective in cadmium immobilization but less stable than TCP in alkaline soils .

Metal Phosphates

Phosphates of iron, uranium, and magnesium are compared for structural and functional properties:

| Compound | Formula | Key Properties | Applications |

|---|---|---|---|

| Iron(III) this compound | FePO₄ | Amorphous/crystalline phases | Corrosion-resistant coatings |

| Uranyl this compound | (UO₂)₃(PO₄)₂·4H₂O | Radioactive, crystalline | Nuclear waste remediation |

| Magnesium this compound | Mg₃(PO₄)₂ | High thermal stability | Ceramics, flame retardants |

- Research Findings :

Condensed Phosphates

Condensed phosphates, such as pyrophosphates (P₂O₇⁴⁻) and metaphosphates (PO₃⁻), differ from orthophosphates in chain length and reactivity:

| Compound | Formula | Key Properties | Applications |

|---|---|---|---|

| Sodium Pyrothis compound | Na₄P₂O₇ | Chelating agent, water-soluble | Detergents, food preservatives |

| Sodium Metathis compound | (NaPO₃)ₙ | Glass-forming, hygroscopic | Water treatment, adhesives |

- Research Findings :

Functional Comparison with Non-Phosphate Compounds

This compound vs. Sulfate (SO₄²⁻)

- Solubility : Phosphates generally have lower solubility than sulfates (e.g., CaSO₄: 2.4 g/L vs. Ca₃(PO₄)₂: 0.002 g/L).

- Biological Role : Sulfates are less integrated into biomineralization but critical in protein synthesis (e.g., cysteine linkages).

This compound vs. Silicate (SiO₄⁴⁻)

生物活性

Phosphate, a crucial inorganic chemical compound, plays a significant role in various biological processes. It is primarily involved in energy metabolism, cellular signaling, and the structural integrity of biomolecules. This article delves into the biological activity of this compound, highlighting its metabolic roles, regulatory mechanisms, and implications for health and disease.

1. Role in Energy Metabolism

Phosphates are integral to energy metabolism, particularly through their involvement in adenosine trithis compound (ATP) synthesis. ATP serves as the primary energy currency in cells, facilitating numerous biochemical reactions necessary for life.

- Energy Storage and Transfer : Phosphates form high-energy bonds in ATP. The hydrolysis of these bonds releases energy, which is utilized for various cellular functions such as muscle contraction and biosynthesis .

- Regulation of Glucose Metabolism : this compound plays a critical role in regulating postprandial glucose storage in muscle and liver tissues. Insulin signaling enhances the phosphorylation of AS160, a protein that activates GLUT4, facilitating glucose uptake into cells .

2. This compound Homeostasis

Maintaining this compound levels within a physiological range is vital for health. The regulation of serum this compound is influenced by several hormones:

- Parathyroid Hormone (PTH) : PTH increases renal this compound excretion by inhibiting NaPi co-transporters, thereby lowering serum this compound levels .

- Fibroblast Growth Factor 23 (FGF23) : This hormone reduces this compound reabsorption in the kidneys and decreases intestinal absorption, playing a pivotal role in this compound homeostasis .

- Vitamin D : Enhances intestinal absorption of this compound and calcium, contributing to overall mineral balance .

3.1 this compound Deficiency and Toxicity

This compound imbalance can lead to various health issues:

- Deficiency : Low this compound levels can impair ATP synthesis, leading to muscle weakness and bone disorders. In severe cases, it may contribute to metabolic bone diseases such as osteomalacia .

- Toxicity : Conversely, excessive this compound can result in cardiovascular calcification and renal dysfunction. Studies on klotho knockout mice have shown that high this compound levels are linked to increased cardiovascular risks due to vascular calcification .

3.2 Microbial this compound Accumulation

Certain microorganisms exhibit the ability to accumulate phosphates, which can be harnessed for biotechnological applications:

- A study demonstrated that Lactobacillus casei and Bifidobacterium adolescentis could effectively accumulate phosphates under specific conditions. Their metabolic activity was monitored through changes in optical density (OD) and pH over time .

| Organism | Optimal Incubation Time | This compound Accumulation |

|---|---|---|

| Lactobacillus casei | 6 hours | High |

| Bifidobacterium adolescentis | 4 hours | Moderate |

4. Research Findings

Recent studies have expanded our understanding of this compound's biological roles:

- Phosphometabolites : Research has identified various endogenous phosphometabolites that play roles in cellular signaling and energy transfer beyond ATP, including cyclic ADP-ribose and other nucleotides .

- Environmental Impact : Excessive use of this compound fertilizers has raised concerns about environmental pollution and its effects on ecosystems due to eutrophication processes .

5. Conclusion

This compound is a fundamental compound with diverse biological activities that are essential for maintaining cellular function and overall health. Its roles in energy metabolism, regulatory mechanisms for homeostasis, and implications for disease underscore its importance in both human physiology and environmental contexts. Continued research into this compound dynamics will enhance our understanding of its multifaceted roles in biology.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to quantify phosphate concentrations in aqueous solutions, and how can researchers ensure accuracy?

- Methodological Answer : this compound quantification typically employs colorimetric assays (e.g., molybdenum-blue method) or ion chromatography. To ensure accuracy, researchers should:

- Calibrate instruments using standard solutions.

- Perform triplicate measurements to calculate mean and standard deviation .

- Validate results against certified reference materials or published datasets.

- Account for interfering ions (e.g., arsenate) by using selective reagents or pretreatment steps.

Q. How should researchers design initial experiments to assess this compound adsorption in novel materials?

- Methodological Answer : Begin with batch adsorption studies under controlled conditions (pH, temperature, initial this compound concentration). Key steps include:

- Conducting kinetic experiments to determine equilibrium time.

- Performing isotherm studies (Langmuir/Freundlich models) to assess maximum adsorption capacity.

- Characterizing materials pre- and post-adsorption using SEM-EDS or FTIR to identify binding mechanisms .

Q. What statistical approaches are essential for analyzing this compound removal efficiency in preliminary studies?

- Methodological Answer : Use descriptive statistics (mean, standard deviation) and confidence intervals (e.g., 95% CI) for replicate measurements. For comparative studies, apply t-tests or ANOVA to evaluate significance between experimental groups .

Advanced Research Questions

Q. How can researchers optimize this compound recovery processes using Design of Experiments (DoE) methodologies?

- Methodological Answer :

- Step 1 : Identify critical factors (e.g., pH, adsorbent dose, contact time) through screening designs like fractional factorial or Plackett-Burman.

- Step 2 : Apply response surface methodology (RSM) with central composite design (CCD) to model interactions and identify optimal conditions.

- Step 3 : Validate predictions via confirmatory experiments. For example, in this compound desorption studies, DoE reduced experimental runs by 40% while achieving >90% recovery efficiency .

Q. What strategies address contradictory data in this compound cycling studies (e.g., discrepancies between lab and field observations)?

- Methodological Answer :

- Hypothesis Testing : Replicate experiments under field-mimicked conditions (e.g., variable redox states, organic matter content).

- Data Reconciliation : Use multivariate analysis (PCA or PLS) to identify hidden variables (e.g., microbial activity, competing ions).

- Model Refinement : Incorporate stochastic parameters into kinetic models to account for environmental heterogeneity .

Q. How can the PICOT framework be adapted to formulate research questions for this compound toxicity in biomedical studies?

- Methodological Answer :

- Population (P) : Define the biological system (e.g., human renal cells, zebrafish models).

- Intervention (I) : Specify this compound exposure levels and duration.

- Comparison (C) : Use control groups with normal this compound regimes.

- Outcome (O) : Measure biomarkers (e.g., FGF-23, serum this compound).

- Time (T) : Define study duration (e.g., acute vs. chronic exposure).

Example: "In zebrafish (P), how does chronic exposure to 2 mM this compound (I) compared to 0.5 mM (C) affect renal calcification (O) over 12 weeks (T)?" .

Q. What advanced characterization techniques are critical for elucidating this compound-binding mechanisms in nanomaterials?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Identify surface functional groups involved in this compound coordination.

- Extended X-ray Absorption Fine Structure (EXAFS) : Resolve local atomic environments around this compound ions.

- In Situ ATR-FTIR : Monitor real-time adsorption dynamics under varying pH/ionic strength .

Q. Data Presentation and Reproducibility

Q. How should researchers present this compound adsorption data to ensure reproducibility and compliance with journal standards?

- Methodological Answer :

- Tables : Include raw data (e.g., initial/final this compound concentrations, experimental conditions).

- Figures : Use scatter plots for isotherms/kinetics and 3D surface plots for DoE results.

- Supplemental Information : Provide instrument calibration curves, material synthesis protocols, and statistical code (e.g., R/Python scripts).

- FAIR Principles : Archive datasets in repositories like Zenodo with DOI links .

Q. What are the best practices for reconciling discrepancies between computational models and experimental this compound speciation data?

- Methodological Answer :

- Sensitivity Analysis : Identify model parameters with the highest uncertainty (e.g., equilibrium constants for Ca-P complexes).

- Iterative Refinement : Use experimental data to recalibrate models via Bayesian inference or machine learning.

- Validation : Compare predictions with independent datasets (e.g., synchrotron-based speciation studies) .

特性

IUPAC Name |

phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4P-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7039672 | |

| Record name | Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14265-44-2 | |

| Record name | Phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14265-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK08V8K8HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。